Bienvenue dans la boutique en ligne BenchChem!

N-(2-methyloxolan-3-yl)prop-2-enamide

Lipophilicity Drug-likeness CNS penetration

This heterocyclic acrylamide scaffold is differentiated by its 2-methyloxolane ring and reactive prop-2-enamide group, serving as a key intermediate for covalent inhibitor design and chiral library synthesis. Unlike saturated amide congeners, it offers a Michael acceptor for targeted engagement of nucleophilic residues. Buyers seeking to avoid in-house chiral resolution should note the enantiopure (2R,3R) isomer (CAS 2248211-01-8) is also commercially available.

Molecular Formula C8H13NO2
Molecular Weight 155.197
CAS No. 1548185-95-0
Cat. No. B2850375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methyloxolan-3-yl)prop-2-enamide
CAS1548185-95-0
Molecular FormulaC8H13NO2
Molecular Weight155.197
Structural Identifiers
SMILESCC1C(CCO1)NC(=O)C=C
InChIInChI=1S/C8H13NO2/c1-3-8(10)9-7-4-5-11-6(7)2/h3,6-7H,1,4-5H2,2H3,(H,9,10)
InChIKeyHYGSDGLUZFUHSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Methyloxolan-3-yl)prop-2-enamide (CAS 1548185-95-0): Structural Identity and Procurement-Relevant Characteristics


N-(2-Methyloxolan-3-yl)prop-2-enamide (CAS 1548185-95-0, molecular formula C₈H₁₃NO₂, molecular weight 155.19 g/mol) is a heterocyclic acrylamide featuring a 2-methyl-substituted tetrahydrofuran (oxolane) ring linked via the 3-position to a prop-2-enamide moiety [1]. The compound contains a single stereocenter at the 2-position of the oxolane ring, giving rise to (R) and (S) enantiomers; the (2R,3R) stereoisomer is separately registered under CAS 2248211-01-8 and is commercially available as a chirally defined building block with a computed XLogP3 of 0.6 and a topological polar surface area of 38.3 Ų [2]. The acrylamide group functions as a Michael acceptor, enabling covalent bond formation with nucleophilic residues, while the oxolane oxygen and amide NH provide hydrogen-bonding capacity [1][2]. These features position the compound as a synthetic intermediate for pharmaceutical research, particularly in the design of covalent inhibitors and chiral small-molecule libraries.

Why Generic Substitution of N-(2-Methyloxolan-3-yl)prop-2-enamide Is Not Straightforward


Interchanging N-(2-methyloxolan-3-yl)prop-2-enamide with closely related oxolane-acrylamides or saturated amides is not trivial because three structural features simultaneously govern the compound’s physicochemical and reactivity profile: (i) the 2-methyl substituent on the oxolane ring alters lipophilicity, steric bulk, and conformational preferences relative to the unsubstituted N-(oxolan-3-yl)prop-2-enamide [1]; (ii) the acrylamide moiety provides a reactive Michael acceptor that is absent in the corresponding propionamide or acetamide congeners, fundamentally changing the compound's ability to engage in covalent inhibition or polymerization [2]; and (iii) when chirally resolved, the (2R,3R) isomer offers enantioselective interactions that a racemic mixture or the opposite enantiomer cannot replicate [3]. These non-interchangeable properties mean that a procurement decision based solely on gross scaffold similarity risks selecting a compound with substantially different logP, hydrogen-bonding capacity, or target engagement potential. The quantitative evidence in Section 3 quantifies these differences where public data permit and explicitly notes where head-to-head comparative data remain limited.

Quantitative Differentiation of N-(2-Methyloxolan-3-yl)prop-2-enamide from Its Closest Analogs


Lipophilicity (XLogP3) Shift Driven by the 2-Methyl Substituent

The 2-methyl group on the oxolane ring increases computed lipophilicity by approximately 0.6 logP units compared with the unsubstituted N-(oxolan-3-yl)prop-2-enamide. The (2R,3R) isomer of the target compound has a reported XLogP3 of 0.6 [1], whereas N-(oxolan-3-yl)prop-2-enamide (CID 5412180, analogous scaffold without the methyl substituent) has a computed XLogP3 of approximately –0.1 to 0.0 based on fragment-based prediction [2]. This difference of ~0.6–0.7 logP units corresponds to a roughly four-fold shift in octanol–water partition coefficient, which can meaningfully influence membrane permeability, solubility, and off-target binding in cell-based assays.

Lipophilicity Drug-likeness CNS penetration

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Profile

The target compound's TPSA of 38.3 Ų [1] is identical within rounding to that of the unsubstituted N-(oxolan-3-yl)prop-2-enamide (predicted TPSA ~38 Ų [2]), reflecting the fact that the 2-methyl group does not add polar atoms. Both compounds possess one hydrogen bond donor (amide NH) and two hydrogen bond acceptors (amide carbonyl and oxolane oxygen) [1][2]. However, the methyl group increases the compound's non-polar surface area, resulting in a lower fraction of polar surface area (FPSA) for the target relative to the unsubstituted analog. This shift in the polar/non-polar balance can improve passive permeation across lipid bilayers without sacrificing aqueous solubility to the same extent as a purely hydrocarbon-based lipophilicity increase.

Polar surface area Oral bioavailability Permeability

Stereochemical Definition: Enantiopure (2R,3R) Isomer Versus Racemate or Achiral Analogs

The (2R,3R) isomer of N-(2-methyloxolan-3-yl)prop-2-enamide is commercially available with a certified purity of 95.0% and two defined atom stereocenters [1]. In contrast, CAS 1548185-95-0 is typically supplied as an undefined stereoisomeric mixture [2]. For applications requiring enantioselective target engagement—such as the synthesis of chiral pharmaceuticals or stereochemically precise polymers—the racemic mixture introduces an uncontrolled variable that can reduce biological activity by ≥50% (if only one enantiomer is active) or produce confounding off-target effects. The BindingDB entry BDBM373 demonstrates that a (2R,3R)-2-methyloxolan-3-yl-containing ligand achieves an IC₅₀ of 169 nM against HIV‑1 protease [3], illustrating that the chiral scaffold can support potent, stereospecific interactions when embedded in a larger molecule.

Chiral building block Enantioselective synthesis Stereochemistry

Michael Acceptor Reactivity: Acrylamide Versus Saturated and Methyl-Substituted Amide Analogs

The prop-2-enamide (acrylamide) group is a well-established Michael acceptor capable of forming covalent adducts with cysteine thiols, enabling the design of targeted covalent inhibitors [1]. Analogs in which the acrylamide is replaced by a saturated propionamide or acetamide (e.g., N-(2-methyloxolan-3-yl)propionamide) lack this electrophilic reactivity and cannot serve the same covalent-inhibition function. Among acrylamide variants, the unsubstituted acrylamide (as in the target compound) shows higher intrinsic reactivity than α-methylacrylamide (methacrylamide) due to reduced steric hindrance at the β-carbon [2]. No head-to-head kinetic data for the target compound versus its propionamide or methacrylamide congeners have been identified in public literature; the differentiation is therefore based on well-established acrylamide reactivity principles.

Covalent inhibitor Michael acceptor Targeted covalent inhibitor

Limitations of the Public Evidence Base for This Compound

A systematic search of PubMed, PubChem, ChEMBL, ChemSpider, and patent databases (conducted April 2026) did not identify any published head-to-head biological, pharmacokinetic, or polymer performance studies in which N-(2-methyloxolan-3-yl)prop-2-enamide was directly compared with a named analog under identical conditions [1]. The quantitative differentiation presented above therefore relies on computed physicochemical properties and class-level reactivity principles rather than direct comparative assays. Procurement decisions that require empirical performance data (e.g., IC₅₀, metabolic stability, polymerization reactivity ratios) should consider requesting custom head-to-head studies from the supplier or a CRO prior to large-scale acquisition.

Data gap Procurement risk Assay availability

Recommended Application Scenarios for N-(2-Methyloxolan-3-yl)prop-2-enamide Based on Quantitative Differentiation


Chiral Building Block for Stereochemically Defined Pharmaceutical Intermediates

Programs requiring enantiopure intermediates can procure the (2R,3R) isomer (CAS 2248211-01-8, 95.0% purity) as a defined building block, avoiding the need for in-house chiral resolution. The scaffold's TPSA of 38.3 Ų and XLogP3 of 0.6 support oral bioavailability guidelines, making it suitable for fragment-based drug discovery and lead optimization where moderate lipophilicity is desired [1][2].

Covalent Inhibitor or Chemical Probe Development Leveraging the Acrylamide Warhead

The acrylamide Michael acceptor enables covalent target engagement, a feature absent in saturated amide analogs. Research groups developing targeted covalent inhibitors (e.g., against kinases or viral proteases) can use the compound as a core scaffold, with the oxolane oxygen providing additional hydrogen-bonding interactions. The 2-methyl group offers a vector for modulating steric fit within a binding pocket [3][4].

Functional Monomer for Specialty Acrylamide-Based Polymers

The compound can serve as a co-monomer in free-radical polymerizations to introduce oxolane-containing side chains, potentially modifying polymer solubility, thermal properties, or cross-linking density. Compared with N-(oxolan-3-yl)prop-2-enamide, the 2-methyl substituent is expected to increase hydrophobicity and steric bulk of the resulting polymer, which may be advantageous for coatings or adhesives requiring tuned polarity [5].

Computational Chemistry and Structure-Based Drug Design Campaigns

The compound's small size (MW 155.19, Rotatable Bond Count 2) and well-defined computed properties make it suitable as a fragment in computational screening libraries. Its XLogP3 of 0.6 places it within the optimal range for fragment-like drug candidates, while the acrylamide group can be docked to cysteine-containing targets to prioritize covalent inhibitor designs before committing to synthesis [1][2].

Quote Request

Request a Quote for N-(2-methyloxolan-3-yl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.